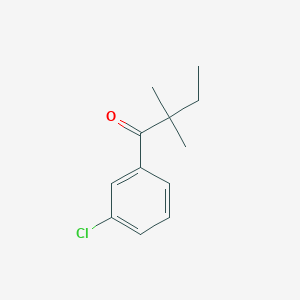
3'-Chloro-2,2-dimethylbutyrophenone
Übersicht
Beschreibung
3-Chloro-2,2-dimethylbutyrophenone, also known as CDBK, is an organic compound with a wide range of uses in scientific research. CDBK is a chiral compound, meaning it can exist in two different forms, each having different properties. It has been used as a reagent in organic synthesis and as a substrate for biocatalysis. CDBK has also been used to study the mechanism of action of several enzymes and has been used to investigate the physiological and biochemical effects of compounds on living organisms.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Material Science , specifically in the Textile Industry .
Summary of the Application
The compound is used in the synthesis of novel reactive cationic copolymers designed as useful polycationic dye-fixatives on cotton fabric .
Methods of Application
The structures of the obtained copolymers could be controlled by varying molar ratios of raw materials during polymerization, and their molecular weights were possibly controlled by adjusting different polymerization conditions .
Results or Outcomes
The results showed that a series of novel products with controlled intrinsic viscosities were successfully synthesized, which were as designed and could be expected as novel useful reactive polycationic dye-fixatives on cotton fabric .
Use as Antifungal Agents
Specific Scientific Field
This application falls under the field of Pharmaceutical Science , specifically in the development of Antifungal Agents .
Summary of the Application
2,2-dimethyl-2 H -chromene derivatives were designed, synthesized and characterized as potential antifungal agents .
Methods of Application
The antifungal activities of all the target compounds against nine phytopathogenic fungi were evaluated in vitro .
Results or Outcomes
Preliminary results indicated that most of the target compounds exhibited obvious antifungal activity at the concentration of 50 μg/mL. Among them, compound 4j displayed more promising antifungal potency against several strains than the two commercially available fungicides chlorothalonil and hymexazol .
- Chemical Properties : The compound “3’-Chloro-2,2-dimethylbutyrophenone” has a molecular formula of C12H15ClO and a molecular weight of 210.7 . You can find more information about its chemical properties, structure, melting point, boiling point, density, and physical properties from various chemical databases .
- Availability : This compound is available from various chemical suppliers. For instance, BOC Sciences provides this compound with flexible package options .
- Chemical Properties : The compound “3’-Chloro-2,2-dimethylbutyrophenone” has a molecular formula of C12H15ClO and a molecular weight of 210.7 . You can find more information about its chemical properties, structure, melting point, boiling point, density, and physical properties from various chemical databases .
- Availability : This compound is available from various chemical suppliers. For instance, BOC Sciences provides this compound with flexible package options .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2,2-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-4-12(2,3)11(14)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISXPNAHSIOGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642432 | |
| Record name | 1-(3-Chlorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-2,2-dimethylbutyrophenone | |
CAS RN |
898765-40-7 | |
| Record name | 1-(3-Chlorophenyl)-2,2-dimethyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



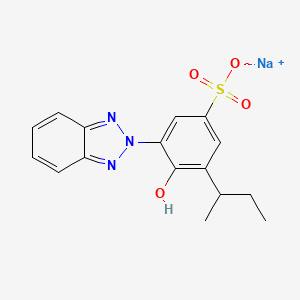
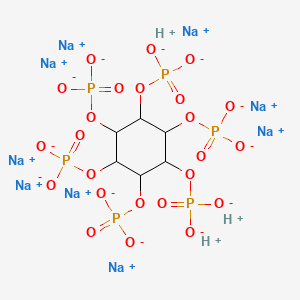
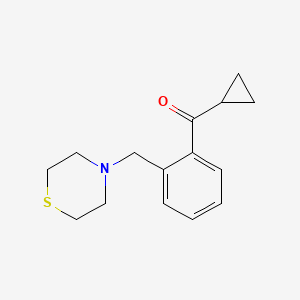
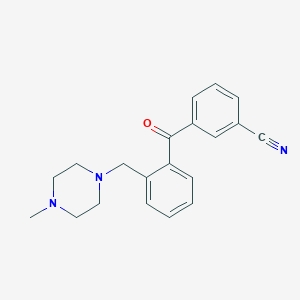
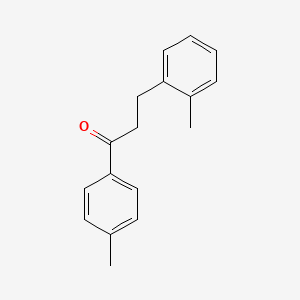
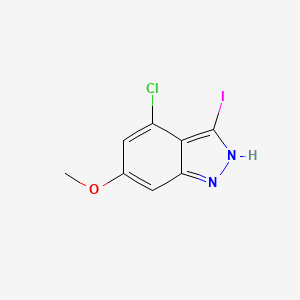
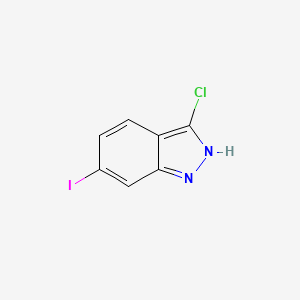
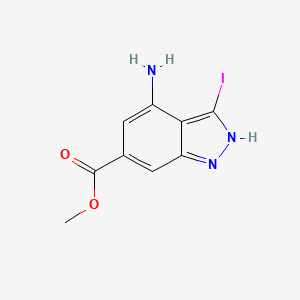

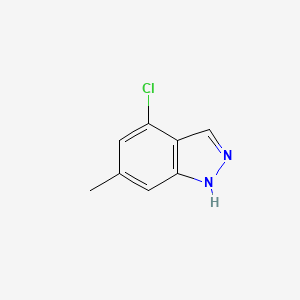
![4,7-Dibromobenzo[d]thiazol-2-ol](/img/structure/B1613177.png)
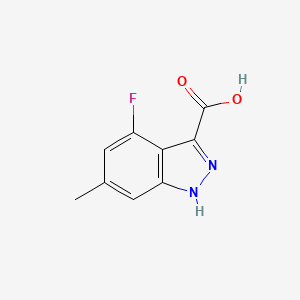
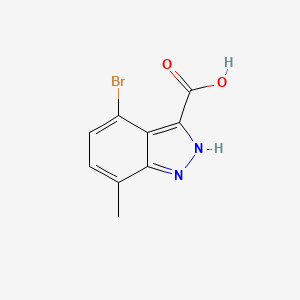
![7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1613182.png)